REACTION_CXSMILES
|
[NH2:1][C:2]([O:9][CH2:10][CH2:11][CH3:12])=[C:3]([C:7]#[N:8])[C:4](=[S:6])[NH2:5].OO.C>C(O)C>[NH2:5][C:4]1[S:6][N:1]=[C:2]([O:9][CH2:10][CH2:11][CH3:12])[C:3]=1[C:7]#[N:8]
|
Name
|
3-amino-2-cyano-3-propoxypropene-thioamide
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
NC(=C(C(N)=S)C#N)OCCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
at such a rate as to maintain a uniform rate
|
Type
|
TEMPERATURE
|
Details
|
of reflux
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered hot
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
The filtrate was poured into 1500 ml of water
|
Type
|
FILTRATION
|
Details
|
the solid precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The dried solid was recrystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NS1)OCCC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |